molecular formula C22H31N3O2 B5326748 N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride

货号 B5326748
分子量: 369.5 g/mol
InChI 键: YPTWDZDFHDYJSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride, also known as JNJ-26481585, is a novel small molecule inhibitor that has been developed for cancer treatment. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

作用机制

The mechanism of action of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride involves the inhibition of the histone deacetylase (HDAC) enzyme, which plays a key role in the regulation of gene expression and chromatin remodeling. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in gene expression that result in anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the upregulation of pro-apoptotic genes, such as Bax and Bak, and the downregulation of anti-apoptotic genes, such as Bcl-2 and Bcl-XL. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

实验室实验的优点和局限性

One of the main advantages of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride for lab experiments is its potency and specificity for HDAC inhibition. This allows for the study of the effects of HDAC inhibition on cancer cells without the confounding effects of other compounds. However, one limitation of this compound is its hydrophilic nature, which can limit its ability to penetrate cell membranes and reach intracellular targets.

未来方向

There are several potential future directions for the study of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the study of this compound in combination with immunotherapy, as HDAC inhibition has been shown to enhance the anti-tumor immune response. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound could lead to the discovery of new anti-cancer agents.

合成方法

The synthesis of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride involves the reaction of N-cyclohexyl-N-(3-chloro-2-hydroxypropyl)amine with 2-(1H-indol-3-yl)ethylamine in the presence of sodium hydroxide. The resulting intermediate is then treated with morpholine and acetic anhydride to yield the final product in the form of a hydrochloride salt.

科学研究应用

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have synergistic effects when used in combination with other anti-cancer agents, such as paclitaxel and topotecan.

属性

IUPAC Name

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-morpholin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-22(14-18-16-27-13-11-23-18)25(19-6-2-1-3-7-19)12-10-17-15-24-21-9-5-4-8-20(17)21/h4-5,8-9,15,18-19,23-24H,1-3,6-7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWDZDFHDYJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC2=CNC3=CC=CC=C32)C(=O)CC4COCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。